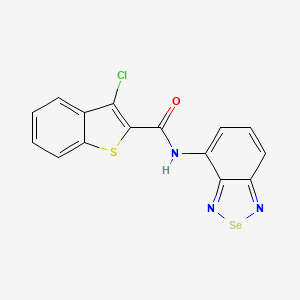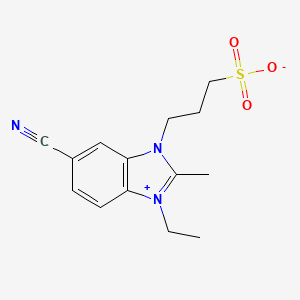![molecular formula C23H22N2O5S B15005488 4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate](/img/structure/B15005488.png)
4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzamidothiolan moiety with an isoindolyl butanoate group, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzamidothiolan intermediate, followed by the introduction of the isoindolyl butanoate group through esterification reactions. Common reagents used in these reactions include benzoyl chloride, thiolane, and isoindole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the synthesis of key biomolecules or disrupt signaling pathways involved in disease progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
- 4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
- 4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID DECYL ESTER
Uniqueness
4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE is unique due to its combination of benzamidothiolan and isoindolyl butanoate groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C23H22N2O5S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(4-benzamidothiolan-3-yl) 4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C23H22N2O5S/c26-20(11-6-12-25-22(28)16-9-4-5-10-17(16)23(25)29)30-19-14-31-13-18(19)24-21(27)15-7-2-1-3-8-15/h1-5,7-10,18-19H,6,11-14H2,(H,24,27) |
InChI-Schlüssel |
RAJPRPMKDJYCLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CS1)OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3,5-Dimethylphenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B15005415.png)
![4,4-Dimethyl-3,5-dinitro-2,6-bis[4-(propan-2-yl)phenyl]piperidine](/img/structure/B15005416.png)
![2-[(4-bromophenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1-(4-cyclohexylphenyl)ethanone](/img/structure/B15005420.png)
![1-(4-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B15005427.png)
![Methyl 6-acetyl-7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15005436.png)
![4-{[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)carbonyl]amino}butanoic acid](/img/structure/B15005444.png)

![1-[2-(3,4-diethoxyphenyl)ethyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15005456.png)
![5-Butyl-3-(2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15005461.png)
![2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B15005467.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15005472.png)
![N-(3-fluorophenyl)-1-[(8-methoxyquinolin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B15005476.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B15005478.png)
